

In vitro characterization of Capeserod hydrochloride

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Compound of Interest

Compound Name: *Capeserod hydrochloride*

Cat. No.: *B1668276*

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An In-Depth Technical Guide to the In Vitro Characterization of **Capeserod Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod hydrochloride (development code SL65.0155) is a potent and selective small molecule that has been identified as a partial agonist of the serotonin 4 (5-HT₄) receptor.^{[1][2][3]} Initially investigated for cognitive disorders, Capeserod is now being repurposed for gastrointestinal (GI) indications such as gastroparesis, where 5-HT₄ receptor agonism can promote motility.^{[1][4][5]} This guide provides a comprehensive overview of the in vitro pharmacological profile of Capeserod, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization.

Pharmacological Profile

Capeserod's primary mechanism of action is the selective partial agonism of the 5-HT₄ receptor.^{[1][3]} Its high affinity for this receptor subtype translates to potent activity. As a partial agonist, it elicits a response that is lower than the endogenous full agonist, serotonin, which can provide a modulatory effect and potentially a better safety profile.

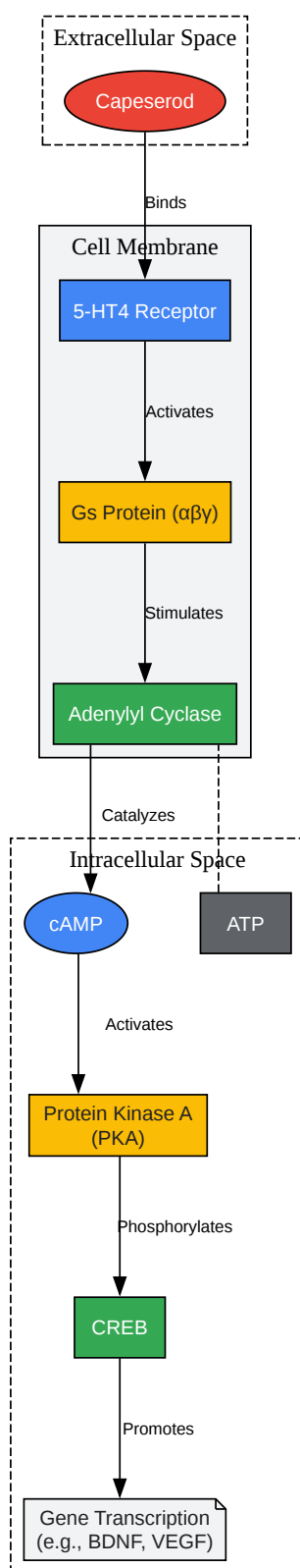
Data Presentation: Quantitative Analysis

The following table summarizes the key quantitative metrics that define the in vitro pharmacological profile of **Capeserod hydrochloride**.

Parameter	Receptor	Value	Description
Binding Affinity (K _i)	5-HT4	0.6 nM	A measure of the concentration required to occupy 50% of the 5-HT4 receptors in a competitive binding assay.[3][6][7]
Intrinsic Activity (IA)	5-HT4	40-50%	The maximal effect of Capeserod relative to the full agonist serotonin (which is defined as 100%).[3]
Functional Activity	5-HT4b, 5-HT4e	Partial Agonist	Demonstrates functional agonism in cells expressing specific splice variants of the 5-HT4 receptor. [6]

Signaling Pathway and Mechanism of Action

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon binding of an agonist like Capeserod, a conformational change in the receptor activates the Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and subsequently influences downstream targets like the cAMP response element-binding protein (CREB) to modulate gene transcription.[7]



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Signaling pathway of Capeserod at the 5-HT4 receptor.

Experimental Protocols

The characterization of a compound like Capeserod involves a series of standardized in vitro assays to determine its affinity, potency, efficacy, and potential off-target liabilities.

Radioligand Binding Assay (for Affinity - K_i)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

- Objective: To determine the binding affinity (K_i) of Capeserod for the 5-HT₄ receptor.
- Materials:
 - Cell membranes prepared from a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK-293 or CHO cells).
 - A high-affinity radioligand for the 5-HT₄ receptor (e.g., [³H]-GR113808).
 - **Capeserod hydrochloride** at various concentrations.
 - A non-specific binding control (e.g., a high concentration of unlabeled serotonin).
 - Assay buffer, filtration apparatus, and scintillation counter.
- Methodology:
 - Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Capeserod.
 - The reaction is allowed to reach equilibrium.
 - The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
 - The radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

- Non-specific binding is determined in the presence of an excess of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.
- The concentration of Capeserod that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
- The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

cAMP Functional Assay (for Potency - EC50 and Efficacy - IA)

This assay measures the ability of a compound to stimulate the production of the second messenger cAMP following receptor activation, thereby determining its functional potency and efficacy.

- Objective: To determine the EC50 (potency) and intrinsic activity (efficacy) of Capeserod at the 5-HT4 receptor.
- Materials:
 - Whole cells stably expressing the human 5-HT4 receptor.
 - **Capeserod hydrochloride** and a full agonist (serotonin) at various concentrations.
 - Cell culture medium and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
- Methodology:
 - Cells are plated in microtiter plates and allowed to adhere.
 - The cells are pre-incubated with a phosphodiesterase inhibitor.
 - Varying concentrations of Capeserod or the reference full agonist (serotonin) are added to the wells.

- The plates are incubated for a set period to allow for cAMP accumulation.
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is measured using a suitable detection kit.
- A dose-response curve is generated, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is calculated.
- The intrinsic activity (IA) is determined by comparing the maximal response produced by Capeserod to the maximal response produced by the full agonist, serotonin.

hERG Potassium Channel Inhibition Assay (for Cardiac Safety)

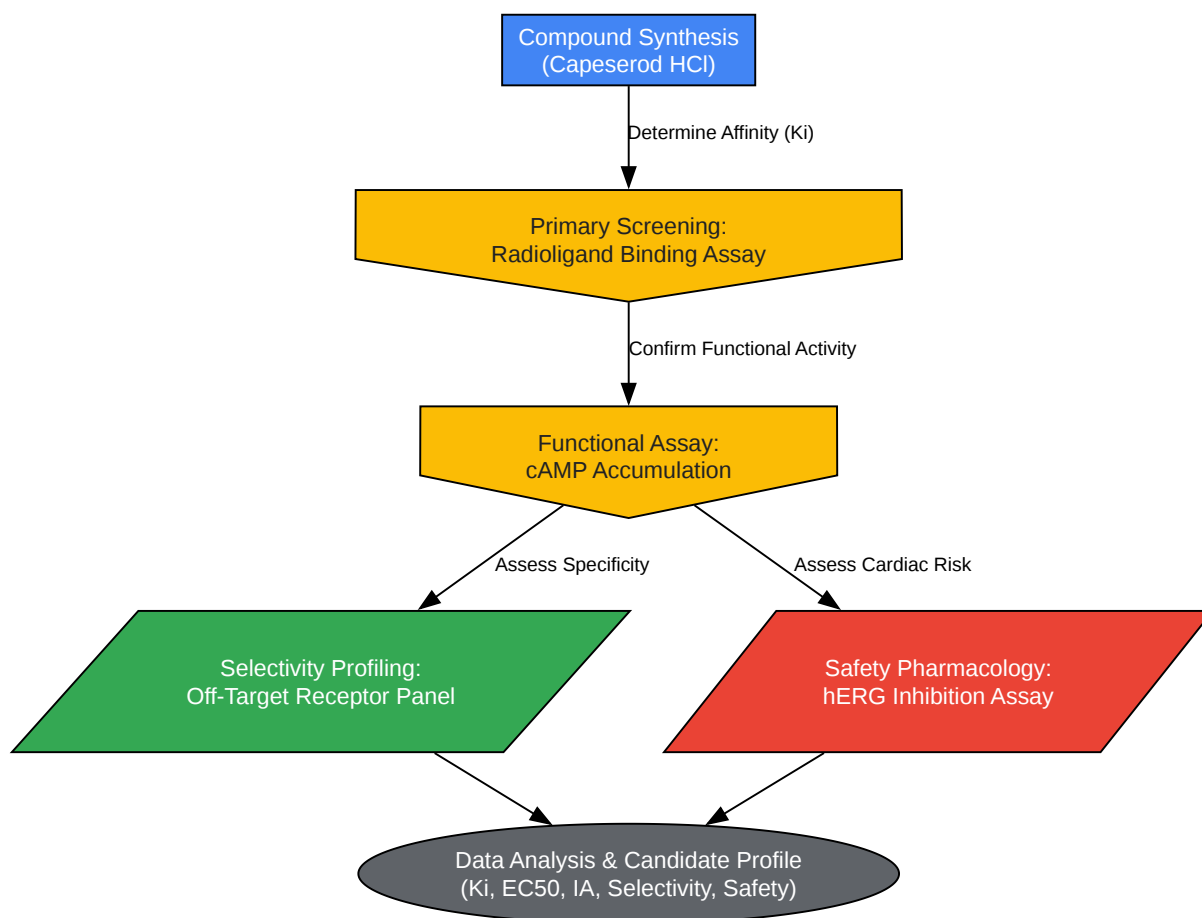
Assessing a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical step in preclinical safety assessment to rule out the risk of cardiac arrhythmia.

- Objective: To determine the IC₅₀ of Capeserod for the hERG potassium channel.
- Materials:
 - A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
 - Automated or manual patch-clamp electrophysiology equipment.
 - Appropriate intracellular and extracellular recording solutions.
 - **Capeserod hydrochloride** at various concentrations.
- Methodology:
 - A single cell expressing hERG channels is selected for whole-cell patch-clamp recording.
 - A specific voltage-clamp protocol is applied to elicit hERG tail currents.
 - A stable baseline current is recorded.

- The cell is perfused with solutions containing increasing concentrations of Capeserod.
- The effect of each concentration on the hERG current is measured until a steady-state block is achieved.
- The percentage of current inhibition at each concentration is calculated relative to the baseline.
- A dose-response curve is constructed to determine the IC50 value for hERG channel inhibition.^{[8][9]}

General Workflow for In Vitro Characterization

The in vitro characterization of a drug candidate like Capeserod follows a logical progression from initial screening to detailed safety profiling. This workflow ensures that only compounds with the desired potency, selectivity, and safety profile advance to further development stages.



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General experimental workflow for in vitro characterization.

Conclusion

The in vitro characterization of **Capeserod hydrochloride** confirms its status as a high-affinity, selective partial agonist of the 5-HT₄ receptor. Its potent binding ($K_i = 0.6$ nM) and well-defined partial agonism (IA = 40-50%) provide a strong rationale for its development in disorders where modulation of serotonergic pathways in the GI tract is beneficial. The systematic application of

in vitro assays, from primary binding and functional screens to critical safety assessments like hERG inhibition, is fundamental to building a comprehensive pharmacological profile and ensuring a data-driven approach to drug development.

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